molecular formula C16H16N4O B10988869 N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10988869
M. Wt: 280.32 g/mol
InChI Key: VMRFQWDPRCKTQJ-UHFFFAOYSA-N
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Description

N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a pyridine carboxylic acid derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-([1,2,4]triazolo[1,5-a]pyridin-3-yl)butanamide
  • N-phenyl-4-([1,2,4]triazolo[4,3-b]pyridin-3-yl)butanamide
  • N-phenyl-4-([1,2,4]triazolo[3,4-a]pyridin-3-yl)butanamide

Uniqueness

N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its specific triazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C16H16N4O/c21-16(17-13-7-2-1-3-8-13)11-6-10-15-19-18-14-9-4-5-12-20(14)15/h1-5,7-9,12H,6,10-11H2,(H,17,21)

InChI Key

VMRFQWDPRCKTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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